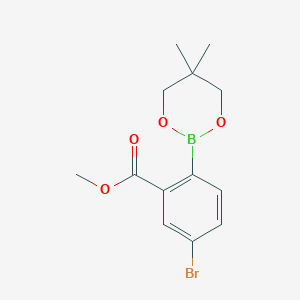
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate (MBDB) is a synthetic compound of boron and nitrogen that has been used in scientific research for many years. It has been used in laboratory experiments to study the effects of boron on a variety of biological processes and has been found to be an effective tool for studying biological processes. MBDB is a versatile compound that can be used in a variety of ways, and its properties make it an ideal candidate for scientific research.
Scientific Research Applications
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been used in a wide range of scientific research applications. It has been used to study the effects of boron on a variety of biological processes, including the regulation of gene expression, cell growth and differentiation, and the modulation of cell signaling pathways. It has also been used to study the effects of boron on the structure and function of proteins, enzymes, and other biomolecules. Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has also been used to study the effects of boron on the metabolism of carbohydrates, lipids, and other molecules.
Mechanism of Action
The mechanism of action of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is not fully understood. However, it is believed that the compound binds to certain proteins and enzymes in the cell, which then alter the way in which the proteins and enzymes function. This alteration of protein and enzyme function can lead to changes in the regulation of gene expression, cell growth and differentiation, and the modulation of cell signaling pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate are not fully understood. However, it is believed that the compound can alter the expression of certain genes and proteins, which can lead to changes in the regulation of cell growth and differentiation, and the modulation of cell signaling pathways. In addition, Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has been found to have an effect on the metabolism of carbohydrates, lipids, and other molecules.
Advantages and Limitations for Lab Experiments
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate has several advantages for laboratory experiments. It is a relatively stable compound, which makes it easy to store and handle. It is also relatively inexpensive, which makes it cost-effective for laboratory use. However, Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate can be toxic in high concentrations and should be handled with caution. In addition, the compound is not soluble in water, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate research. One potential direction is to further study the effects of boron on gene expression and cell signaling pathways. Another potential direction is to study the effects of boron on the metabolism of carbohydrates, lipids, and other molecules. In addition, further research could be done to explore the potential therapeutic applications of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate. Finally, further research could be done to study the potential toxicity of Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate in high concentrations.
Synthesis Methods
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate is typically synthesized from boron and nitrogen compounds. The process involves the reaction of boron and nitrogen with a base to produce the desired product. The reaction is typically carried out in an inert atmosphere to prevent the formation of unwanted byproducts. The reaction is usually carried out at room temperature and can be completed in a few hours.
properties
IUPAC Name |
methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BBrO4/c1-13(2)7-18-14(19-8-13)11-5-4-9(15)6-10(11)12(16)17-3/h4-6H,7-8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWDOKHIXEZABRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OCC(CO1)(C)C)C2=C(C=C(C=C2)Br)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BBrO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.98 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 5-bromo-2-(5,5-dimethyl-1,3,2-dioxaborinan-2-YL)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

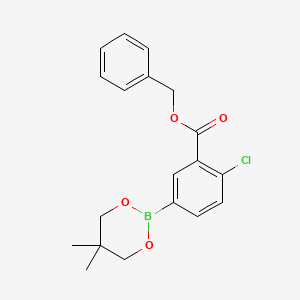


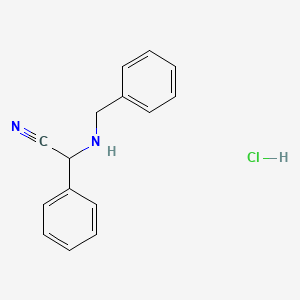
amino}propanoic acid](/img/structure/B6328130.png)
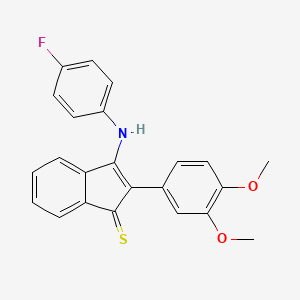


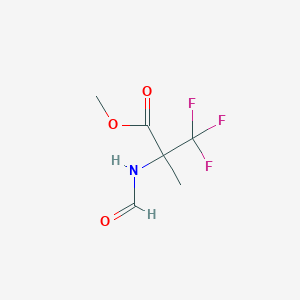
![Methyl 2-[(tert-butoxycarbonyl)amino]-3,3,3-trifluoro-2-methylpropanoate, 97% (Boc-DL-aMeAla(F3)-OMe)](/img/structure/B6328172.png)
![Methyl 2-{[benzyloxy)carbonyl]amino}-3,3,3-trifluoro-2-methylpropanoate, 97% (Cbz-DL-aMeAla(F3)-OMe)](/img/structure/B6328176.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-ynoate, 97%](/img/structure/B6328188.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)but-3-ynoate, 97%](/img/structure/B6328194.png)
![Methyl 2-{allyl[(benzyloxy)carbonyl]amino}-2-(trifluoromethyl)pent-4-enoate, 97%](/img/structure/B6328202.png)